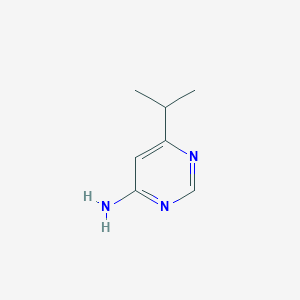

6-Isopropylpyrimidin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKFQZPWQXBUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-06-0 | |

| Record name | 6-(propan-2-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Isopropylpyrimidin 4 Amine and Its Precursors

General Approaches to Substituted Pyrimidine (B1678525) Synthesis

The construction of the pyrimidine ring is a well-established field in organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. wikipedia.org These methods can be broadly categorized into cyclization reactions, which build the ring from acyclic precursors, and substitution reactions on a pre-existing pyrimidine ring.

Cyclization Reactions

Cyclization reactions are a fundamental approach for constructing the pyrimidine skeleton. These methods typically involve the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, guanidine (B92328), or amidines. wikipedia.org

One of the most classical and versatile methods is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with an amidine. mdpi.com This [3+3] cycloaddition is a straightforward route to substituted pyrimidines. Variations of this reaction are widely used and can be promoted by different catalysts and conditions. mdpi.com

Other cyclization strategies include:

[2+2+2] Cycloadditions: These involve the cyclization of components like ketones with nitriles under basic conditions, often catalyzed by metals such as copper. mdpi.com

[3+2+1] Annulations: This three-component approach can involve the reaction of amidines, ketones, and a one-carbon donor to form the pyrimidine ring. mdpi.com

Inverse Electron-Demand Diels-Alder Reactions: This method can utilize 1,2,3-triazines reacting with amidines to yield 2,5-disubstituted pyrimidines. mdpi.com

The choice of starting materials in these cyclization reactions allows for the introduction of various substituents onto the pyrimidine ring, including the key isopropyl group required for the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing a pre-existing pyrimidine ring, particularly those bearing good leaving groups like halogens. nih.gov The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles. wikipedia.org

The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient and thus activated for nucleophilic attack. wikipedia.orgstackexchange.com When a nucleophile attacks the ring, it forms a high-energy anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The stability of this intermediate is crucial for the reaction to proceed. Attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized onto the ring nitrogen atoms, providing significant resonance stabilization. stackexchange.com

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution often occurs sequentially. The reaction of 2,4-halopyrimidines with nucleophiles generally results in the selective displacement of the halide at the 4-position first. stackexchange.comthieme-connect.com This regioselectivity is attributed to the greater stabilization of the intermediate formed during attack at the C4 position. stackexchange.com This makes SNAr a highly predictable and useful tool for synthesizing specifically substituted pyrimidines like 6-Isopropylpyrimidin-4-amine from a corresponding 4-halopyrimidine precursor.

Synthesis of Key Pyrimidinone Intermediates

The synthesis of this compound often proceeds through a key intermediate, a pyrimidinone derivative. These intermediates can then be converted to the final amine product.

Preparation of 6-Isopropylpyrimidin-2-amine-4(3H)-one

A common and crucial intermediate is 6-isopropylpyrimidin-2-amine-4(3H)-one. This compound contains the necessary isopropyl group at the 6-position and a versatile amino group at the 2-position. Its synthesis relies on the foundational principles of pyrimidine ring formation. In solution, this compound can exist in tautomeric forms, primarily the pyrimidin-4(3H)-one (keto) form and the 4-hydroxypyrimidine (B43898) (enol) form. nih.govthieme-connect.deresearchgate.net

The most direct method for synthesizing 2-aminopyrimidin-4-ones is the condensation of a β-ketoester with guanidine. wikipedia.orgnih.gov For the synthesis of 6-isopropylpyrimidin-2-amine-4(3H)-one, the required starting materials are a β-ketoester containing an isopropyl group and guanidine hydrochloride. A suitable β-ketoester is ethyl 4-methyl-3-oxopentanoate (B1262298).

The reaction proceeds via a cyclocondensation mechanism. Under basic conditions, the guanidine acts as the N-C-N component, attacking the carbonyl groups of the β-ketoester to form the heterocyclic ring. This method is an extension of the Biginelli reaction, which uses urea, an aldehyde, and a β-ketoester. nih.gov

Reaction Scheme:

Reactants: Ethyl 4-methyl-3-oxopentanoate and Guanidine Hydrochloride

Product: 6-Isopropylpyrimidin-2-amine-4(3H)-one

Conditions: Typically performed in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Ethyl 4-methyl-3-oxopentanoate | Guanidine Hydrochloride | Base (e.g., NaOEt), Ethanol (B145695), Reflux | 6-Isopropylpyrimidin-2-amine-4(3H)-one |

To improve reaction efficiency, modern synthetic methods often employ microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and is often considered a "green" chemistry approach due to its energy efficiency. nih.govnih.gov The heating mechanism in microwave synthesis involves direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govnih.gov

The condensation of ethyl 4-methyl-3-oxopentanoate with guanidine can be effectively carried out under microwave irradiation. mdpi.comsemanticscholar.org This method offers significant advantages over conventional heating. rsc.orgrsc.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Often higher |

| Work-up | Standard | Often simpler |

This efficient synthesis provides the key 6-isopropylpyrimidin-2-amine-4(3H)-one intermediate, which can then be subjected to further chemical transformations, such as chlorination followed by amination, to yield the final product, this compound.

Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol (B1384321) and its Analogs

The synthesis of 2-amino-6-isopropylpyrimidin-4-ol and its analogs serves as a crucial step in the production of various pyrimidine derivatives. One common pathway involves the cyclization of a β-dicarbonyl compound with a guanidine derivative. nih.gov For instance, the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine in a one-pot, three-component transformation can yield 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov This method involves a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization. nih.gov

A specific example is the synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol, which has been prepared with a high yield of 93%. nih.gov

Chlorination of 2-Amino-4,6-dihydroxypyrimidine (B16511) with Phosphorus Oxychloride (POCl₃)

The chlorination of hydroxypyrimidines, such as 2-amino-4,6-dihydroxypyrimidine, using phosphorus oxychloride (POCl₃) is a well-established and widely utilized method for producing chlorinated pyrimidine intermediates. nih.govresearchgate.net This reaction is fundamental for introducing chlorine atoms, which can then be subjected to further nucleophilic substitution reactions. The process generally involves heating the hydroxy-containing substrate in the presence of excess POCl₃. researchgate.net

A solvent-free approach for this chlorination has also been developed, which involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ in a sealed reactor. nih.govresearchgate.net This method is considered more environmentally friendly due to the reduction of excess reagents and solvents. researchgate.netresearchgate.net

During the chlorination reaction with POCl₃, hydrochloric acid (HCl) is generated as a byproduct. To neutralize this acid and drive the reaction forward, an acid scavenger, typically an organic base, is employed. researchgate.net Common acid scavengers include N,N-dimethylaniline and triethylamine (B128534). google.comgoogle.com

The use of an acid scavenger like triethylamine allows the reaction to proceed at a lower temperature range of 20° to 80° C. google.com By carefully adding the acid-removing agent, the reaction temperature can be controlled even in the absence of an inert solvent, leading to high product yields. google.com Pyridine (B92270) is another base that has been effectively used in this capacity, often in equimolar amounts to the hydroxyl groups being chlorinated. nih.govresearchgate.net

Optimizing the reaction conditions, specifically temperature and molar ratios of reactants, is crucial for maximizing the yield and purity of the desired chlorinated product.

Temperature: The reaction temperature for the chlorination of 2-amino-4,6-dihydroxypyrimidine with POCl₃ is typically maintained between 40°C and 90°C. google.com A more specific range of 55-68°C has been identified as optimal in some procedures. google.com In solvent-free methods using a sealed reactor, temperatures of 140–160 °C for a duration of 2 hours have been reported to be effective. nih.govresearchgate.net

Molar Ratios:

POCl₃ to Substrate: The molar ratio of phosphorus oxychloride to 2-amino-4,6-dihydroxypyrimidine is generally in excess. Ratios ranging from 2.8:1 to 5:1 have been found to be effective. google.com Another reported range is from 1:3 to 1:8. google.com

Acid Scavenger to Substrate: The molar ratio of the acid scavenger to the dihydroxypyrimidine is critical for efficient acid neutralization. For triethylamine, a molar ratio of 2:1 to 3:1 is recommended. google.com When N,N-dimethylaniline is used, a mole ratio of 1.7:1 to 2.5:1 is suggested. google.com

The following table summarizes the optimized reaction conditions for the chlorination of 2-amino-4,6-dihydroxypyrimidine.

| Parameter | Optimized Range | Source |

| Temperature | 55-68°C | google.com |

| Molar Ratio (POCl₃:Substrate) | 2.8:1 to 5:1 | google.com |

| Molar Ratio (Acid Scavenger:Substrate) | 1.7:1 to 2.5:1 (N,N-dimethylaniline) | google.com |

Nucleophilic Substitution of 2-Amino-4,6-dichloropyrimidine (B145751) with Isopropylamine (B41738)

Once 2-amino-4,6-dichloropyrimidine is synthesized, it can undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles, such as isopropylamine.

The regioselectivity of nucleophilic substitution on dichloropyrimidines is a complex issue influenced by electronic and steric factors. wuxiapptec.com In general, the reactivity of halogen positions on the pyrimidine ring follows the order C4(6) > C2 > C5. acs.org

For 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C-4 position. wuxiapptec.comnih.gov However, the presence of substituents on the pyrimidine ring can alter this selectivity. An electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com

In the case of 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are at equivalent positions (C4 and C6). Therefore, monosubstitution with isopropylamine will lead to the formation of 2-amino-4-chloro-6-isopropylaminopyrimidine. Steric hindrance from the existing amino group at C2 and the incoming isopropylamine can influence the reaction rate.

Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine (B112957)

The synthesis of 4-chloro-6-isopropylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of a precursor like 4-hydroxy-2-amino-6-isopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride. This compound is also known as 2-amino-4-chloro-6-isopropylpyrimidine. smolecule.comchemicalbook.com

Another approach could involve the direct amination of a dichlorinated precursor, 4,6-dichloro-isopropylpyrimidine, at the 2-position, although controlling regioselectivity might be challenging.

POCl₃-Mediated Chlorination of Pyrimidin-4(3H)-one Precursors

A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of their corresponding pyrimidin-4(3H)-one precursors using phosphorus oxychloride (POCl₃). This transformation is a key step in activating the C4 position for subsequent nucleophilic substitution. The reaction of hydroxypyrimidines with POCl₃ is a well-established procedure for preparing chlorinated pyrimidines, which serve as versatile intermediates for further chemical transformations. snnu.edu.cnnih.gov

The chlorination of a pyrimidin-4(3H)-one with POCl₃ proceeds through a multi-step mechanism. Initially, the lone pair of electrons on the oxygen atom of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then abstracts a proton from the nitrogen atom of the pyrimidine ring, leading to the formation of a phosphoryl chloride intermediate.

In the subsequent step, a chloride ion acts as a nucleophile and attacks the C4 position of the pyrimidine ring, which has been activated by the phosphoryl chloride group. This nucleophilic attack results in the cleavage of the P-O bond and the formation of the 4-chloropyrimidine (B154816) product, along with the release of dichlorophosphoric acid as a byproduct. The reaction of quinazolones with POCl₃ to form the corresponding chloroquinazolines, a related heterocyclic system, occurs in two distinct stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures, followed by the chlorination step. researchgate.net

The chlorination of pyrimidin-4(3H)-one precursors is typically carried out using an excess of POCl₃, which can also serve as the solvent. nih.gov However, solvent-free methods using equimolar amounts of POCl₃ in the presence of a base like pyridine have also been developed, offering a more environmentally friendly approach suitable for large-scale preparations. nih.gov

A typical procedure involves heating the pyrimidin-4(3H)-one precursor in POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline or diisopropylethylamine, which acts as a catalyst and acid scavenger. researchgate.net The reaction temperature and time can vary depending on the specific substrate. For instance, the chlorination of 6-hydroxy-1-isopropyl-2,4(1H,3H)-pyrimidinedione with POCl₃ in acetonitrile (B52724) is refluxed for 24 hours. researchgate.net

The workup procedure generally involves the careful quenching of the reaction mixture with ice water to hydrolyze the excess POCl₃. The resulting acidic solution is then neutralized with a base, such as sodium carbonate or ammonia (B1221849) solution, to precipitate the chlorinated pyrimidine product. nih.govresearchgate.net The crude product can then be purified by recrystallization or column chromatography.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-hydroxy-1-isopropyl-2,4(1H,3H)-pyrimidinedione | POCl₃ | Acetonitrile | Reflux | 24 h | - | researchgate.net |

| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | Solvent-free | 160 °C | 2 h | High | nih.gov |

Isopropylation Strategies

The introduction of the isopropyl group at the C6 position of the pyrimidine ring is a critical step in the synthesis of the target compound's precursors. This is typically achieved during the initial construction of the pyrimidine ring through a condensation reaction. The most common method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species.

To synthesize 6-isopropylpyrimidin-4(3H)-one, a suitable 1,3-dicarbonyl compound bearing an isopropyl group is required. For example, the condensation of an isopropyl-substituted β-ketoester with formamidine (B1211174) would yield the desired 6-isopropylpyrimidin-4(3H)-one. The bulky and branched nature of the isopropyl group can influence the three-dimensional structure and conformational preferences of the resulting molecule. fiveable.me

Derivatization and Analog Synthesis from this compound Scaffolds

The this compound scaffold, once synthesized, offers multiple avenues for further derivatization to create a library of analogues with potentially diverse biological activities. The primary sites for modification are the amino group and any remaining halogenated positions on the pyrimidine ring.

Substitution Reactions at the Halogenated Position

The chlorine atom at the C4 position of 4-chloro-6-isopropylpyrimidine (B1291972) is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of the 4-amino group by reacting the chlorinated intermediate with ammonia or an appropriate amine.

The synthesis of novel 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives has been achieved through catalyst-free reactions with a range of benzylamine (B48309) derivatives. researchgate.net These reactions demonstrate that both electron-donating and electron-withdrawing groups on the benzylamine can lead to good yields of the corresponding N-substituted products. researchgate.net This highlights the robustness of the nucleophilic substitution at the C6 (analogous to C4 in the target scaffold) position of the pyrimidine ring.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Benzylamine derivatives | Catalyst-free | 6-(benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives | Good | researchgate.net |

Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. libretexts.org This reaction can be employed to further functionalize the this compound scaffold, provided a halogen atom is present on the pyrimidine ring.

For a Suzuki-Miyaura coupling to be performed on a this compound derivative, a precursor such as 4-amino-6-chloro-isopropylpyrimidine would be required. This intermediate could then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce a wide range of substituents at the C6 position. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

While the presence of an amino group on the pyrimidine ring can sometimes interfere with the catalytic cycle by coordinating to the palladium center, appropriate choice of ligands and reaction conditions can often overcome this issue. researchgate.net The Suzuki-Miyaura reaction has been successfully applied to various chloropyrimidine derivatives, demonstrating its utility in the synthesis of complex pyrimidine-containing molecules. researchgate.net

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Dioxane/Water, Toluene, DMF |

Oxidation and Reduction Reactions

Oxidation and reduction reactions represent fundamental transformations in organic synthesis, enabling the introduction and modification of functional groups. In the context of synthesizing this compound and its precursors, these reactions are pivotal, particularly for the installation of the key amino group and the formation of versatile intermediates.

Reduction of Nitro Groups

A prevalent strategy for the synthesis of aminopyrimidines involves the reduction of a corresponding nitropyrimidine precursor. This approach leverages the relative ease of introducing a nitro group onto the pyrimidine ring, which can then be efficiently converted to the desired amine. While a direct synthesis of 6-isopropyl-4-nitropyrimidine followed by reduction is not extensively detailed in readily available literature, the reduction of analogous 4-nitropyrimidine (B570401) derivatives is a well-established method.

The synthesis of the target compound can be conceptualized through the reduction of a 6-isopropyl-4-nitropyrimidine intermediate. The preparation of such a precursor, although not explicitly found, would likely follow established pyrimidine ring synthesis protocols, followed by nitration. The subsequent reduction of the nitro group is a critical step.

Various reducing agents and catalytic systems have been successfully employed for the reduction of nitropyrimidines to their corresponding amines. These methods offer different levels of chemoselectivity and functional group tolerance.

Catalytic Hydrogenation: This is a widely used and often highly efficient method for nitro group reduction. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of nitroarenes and nitroheterocycles. The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere.

Platinum-based catalysts (e.g., Pt/C): These catalysts are also effective and can sometimes offer advantages in terms of reaction rate or selectivity, particularly in cases where the substrate may be sensitive to other conditions. For instance, in the reduction of 2,4-dichloro-5-nitropyrimidine, a Pt/C catalyst was found to give a higher yield and better quality product compared to Pd/C.

Metal-Acid Systems: The reduction of nitro groups can also be achieved using metals in the presence of an acid.

Iron in Acetic Acid (Fe/CH₃COOH): This classical method is a cost-effective and reliable way to reduce nitro groups. The reaction proceeds through a series of single-electron transfers from the iron metal.

Tin(II) Chloride (SnCl₂): This reagent offers a mild and selective method for the reduction of nitro groups in the presence of other reducible functional groups.

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the reduction of nitro groups under aqueous conditions.

The general transformation for the reduction of a 6-isopropyl-4-nitropyrimidine precursor is illustrated below:

Table 1: Representative Conditions for Nitro Group Reduction in Pyrimidine Synthesis

| Precursor Example | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloro-5-nitropyrimidine | H₂, Pt/C | Methanol | 38-43 | High |

| 4-Nitropyridine-N-oxide | Fe, Acetic Acid | - | Reflux | Quantitative |

| Aromatic Nitro Compounds | SnCl₂, HCl | Ethanol | Reflux | 85-95 |

Note: The data in this table is based on analogous reductions of nitropyrimidines and related nitrogen-containing heterocycles and serves to illustrate common reaction conditions.

Oxidation Reactions in Precursor Synthesis

Oxidation reactions play a crucial role in the synthesis of functionalized pyrimidine precursors that can be further elaborated to this compound. While direct oxidation to form the aminopyrimidine is not a common route, oxidation is essential for introducing key functional groups or for modifying existing ones in precursor molecules.

One relevant application of oxidation is in the synthesis of pyrimidinone intermediates. For instance, the oxidation of a secondary alcohol on a pyrimidine precursor to a ketone can be a key step. This ketone can then be a handle for further functionalization, including eventual conversion to an amine.

For example, a synthetic route to a substituted aminopyrimidine might involve the following sequence:

Construction of a pyrimidine ring with a suitable precursor to the isopropyl group and a hydroxyl group at a different position.

Oxidation of the hydroxyl group to a carbonyl group, forming a pyrimidinone.

Conversion of the carbonyl group to an amine, for instance, through reductive amination.

Common oxidizing agents used in heterocyclic chemistry that could be applied to pyrimidine precursors include:

Manganese Dioxide (MnO₂): Often used for the oxidation of allylic and benzylic alcohols.

Chromium-based reagents (e.g., PCC, PDC): Versatile reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Swern Oxidation and related methods: These offer mild conditions for the oxidation of alcohols.

Advanced Spectroscopic and Computational Analysis of 6 Isopropylpyrimidin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 6-isopropylpyrimidin-4-amine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established. core.ac.ukscilit.com

In the ¹H NMR spectrum of a related compound, 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the pyrimidine (B1678525) proton appears as a singlet at 8.27 ppm, while the amino protons present as a broad singlet at 5.92 ppm. rsc.org For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. For instance, in 5-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the carbon atoms of the pyrimidine ring resonate at 156.6 ppm, 151.7 ppm, and 149.4 ppm. rsc.org In the case of this compound, characteristic chemical shifts would be expected for the carbons of the pyrimidine ring, as well as for the methine and methyl carbons of the isopropyl substituent. The specific chemical shifts are influenced by the electronic effects of the amino and isopropyl groups. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine CH | 8.0 - 8.5 | 150 - 160 |

| Pyrimidine C-NH₂ | - | 155 - 165 |

| Pyrimidine C-isopropyl | - | 160 - 170 |

| Isopropyl CH | 2.8 - 3.5 | 30 - 40 |

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |

| Amino NH₂ | 5.0 - 7.0 | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org For this compound, with a molecular formula of C₇H₁₁N₃, the expected molecular weight is approximately 137.18 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak for this compound will be an odd number, a key characteristic of amines in mass spectrometry. miamioh.edulibretexts.org

The fragmentation of the molecular ion provides valuable structural information. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the primary fragmentation is expected to involve the loss of a methyl group (CH₃) from the isopropyl substituent, resulting in a prominent fragment ion at M-15. Another potential fragmentation pathway could be the loss of the entire isopropyl group.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurement of the molecular ion, allows for the confirmation of the elemental composition and the validation of the proposed structure. libretexts.orgyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value | Significance |

|---|---|---|

| Molecular Ion (M⁺) | m/z 137 | Confirms molecular weight. |

| M-15 Fragment | m/z 122 | Loss of a methyl group from the isopropyl substituent. |

| Isotope Peaks | M+1, M+2 | Provides information about the number of carbon and other atoms. |

Note: The relative intensities of the fragments can provide further structural insights.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed molecular structures. The process involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

For derivatives of this compound, SCXRD analysis would reveal the planarity of the pyrimidine ring and the specific orientation of the isopropyl and amine substituents. For instance, in the crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the pyrimidine ring is essentially planar, and the isopropyl group adopts a specific conformation relative to the ring. researchgate.net The data obtained from SCXRD, such as unit cell dimensions and space group, provide a unique fingerprint of the crystalline form. researchgate.net

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5677(16) |

| b (Å) | 8.1755(15) |

| c (Å) | 14.846(3) |

| β (°) | 93.783(4) |

| V (ų) | 1158.7(4) |

| Z | 4 |

Data from a related pyrazolo[3,4-d]pyrimidin-4-amine derivative for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal packing of molecules is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds and π-π stacking interactions. rsc.orgmdpi.com In the solid state of this compound and its derivatives, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or extended networks. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a powerful tool for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules.

Geometry Optimization and Electronic Structure Analysis

DFT calculations can be used to determine the most stable three-dimensional structure (geometry optimization) of this compound. nih.govnih.gov This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and stability of the molecule. mdpi.com The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and potential for intermolecular interactions. nih.gov

Table 4: Representative DFT Calculated Parameters for a Pyrimidine Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -6.5 to -5.5 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.5 to -0.5 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.0 to 6.0 | Indicator of chemical stability. |

| Dipole Moment (Debye) | 2.0 - 4.0 | Measures the overall polarity of the molecule. |

Note: These are representative values for pyrimidine derivatives and can vary based on the specific compound and computational method.

Prediction of Spectroscopic Parameters (e.g., ¹H/¹³C NMR shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a non-destructive and cost-effective method to supplement and verify experimental data. For this compound, methods such as Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for calculating nuclear shielding tensors, which are then converted to chemical shifts. modgraph.co.uk

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netgithub.io For instance, calculations might be performed at the B3LYP/6-311++G(d,p) level of theory, a common and robust combination for organic molecules. mdpi.com By optimizing the 3D geometry of the molecule, computational models can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with errors of less than 0.1 ppm for ¹H and 1-2 ppm for ¹³C. nih.govmodgraph.co.uk These predicted spectra are invaluable for structural elucidation, confirming synthetic products, and assigning specific signals in complex experimental spectra. nih.gov

Below is an interactive table showcasing hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These are theoretical values for illustrative purposes.

Investigation of Reactivity and Reaction Pathways

Computational methods are instrumental in exploring the reactivity of this compound and elucidating potential reaction pathways. By modeling the molecule's electronic structure, researchers can predict sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Quantum chemical calculations can map out the potential energy surface for a given reaction, identifying intermediates, and transition states. nih.gov

For pyrimidine derivatives, common reactions include electrophilic substitution on the ring or reactions involving the amino group. nih.gov Computational studies can model these processes, for example, by simulating the approach of an electrophile to the pyrimidine ring. The calculations can determine the activation energies for substitution at different positions, thereby predicting the most likely product. nih.gov Similarly, the reactivity of the 4-amino group, such as its potential for N-alkylation or N-acylation, can be investigated. These theoretical investigations provide a mechanistic understanding at the molecular level, guiding synthetic efforts and helping to explain observed experimental outcomes. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

For this compound, the distribution and energy of these orbitals can be calculated using DFT methods. epstem.netirjweb.com The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. epstem.netsamipubco.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net A smaller gap implies the molecule is more polarizable and more reactive. samipubco.com This analysis helps predict how the molecule will interact with other reagents in chemical reactions. wikipedia.org

Interactive Data Table: Predicted Frontier Orbital Energies for this compound Note: These are theoretical values for illustrative purposes.

Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational modeling is a cornerstone of modern drug discovery, providing crucial insights into the Structure-Activity Relationships (SAR) of bioactive molecules like pyrimidine derivatives. nih.govresearchgate.net SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By employing computational techniques, researchers can build predictive models that correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with activity, guiding the design of more potent and selective derivatives. nih.govrsc.org

For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models use statistical methods to relate calculated molecular properties to experimentally determined biological activities, such as enzyme inhibition. rsc.org This approach allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing, thereby accelerating the drug development process. nih.gov

Molecular Docking Studies for Target Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for understanding the interactions that drive biological activity. For this compound, which may act as an inhibitor of protein kinases due to its aminopyrimidine scaffold, docking studies can predict its binding mode within the active site of a target protein. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein. nih.gov This information is vital for explaining the molecule's mechanism of action and for designing modifications to improve binding affinity and selectivity. researchgate.net

Interactive Data Table: Hypothetical Docking Results for this compound Note: These are theoretical values against a hypothetical protein kinase target.

Electrostatic Potential Maps and Mulliken Charges

Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis are computational tools used to visualize and quantify the charge distribution within a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netnih.gov This provides a visual guide to the reactive sites of a molecule. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Mulliken charge analysis assigns partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution. researchgate.net This data helps in understanding the molecule's polarity and its interactions with other polar molecules or protein binding sites.

Interactive Data Table: Predicted Mulliken Charges for this compound Note: These are theoretical values for illustrative purposes.

Transition State Analysis for Reaction Mechanisms

Understanding a chemical reaction requires not only knowing the reactants and products but also the pathway connecting them, particularly the highest energy point along that path: the transition state. nih.gov Computational chemistry allows for the precise location and characterization of transition state structures. rsc.org By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. nih.gov

For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis can provide deep mechanistic insights. rsc.org For example, in a cyclization reaction to form a fused heterocyclic system, computational modeling can identify the transition state for the ring-closing step. nih.gov Comparing the activation energies of different possible pathways allows researchers to predict which reaction mechanism is more favorable kinetically. This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve reaction yields and selectivity. rsc.orgresearchgate.net

Solvent Effects Modeling (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions based on quantum chemical calculations. This approach offers significant predictive power, moving beyond empirical models like UNIFAC by deriving properties from the fundamental quantum mechanical data of the molecules involved. COSMO-RS is particularly adept at predicting how a solvent will affect the behavior of a solute, such as this compound, by calculating properties like activity coefficients, solubility, partition coefficients, and vapor pressure. acs.orgnih.gov

The methodology begins with a quantum chemical calculation for the isolated molecule in a virtual conductor, which creates a screening charge density (σ) on the molecular surface. This σ-profile is a unique fingerprint of the molecule's polarity. The thermodynamic properties of the liquid-phase system are then determined by the statistical thermodynamics of the pairwise interactions of these surface segments. acs.org This allows for the prediction of how this compound will interact with various solvents on a molecular level.

The following table, derived from a computational study on the related compound 6-amino-2-mercapto-3H-pyrimidin-4-one, illustrates the types of data that can be generated through solvent effects modeling. These calculations were performed using Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), which, like COSMO-RS, accounts for the influence of the solvent. dntb.gov.ua

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.00 | -776.325 | 5.45 | 0.00 |

| Chloroform | 4.81 | -776.342 | 7.83 | -10.67 |

| Ethanol (B145695) | 24.55 | -776.347 | 8.63 | -13.81 |

| Water | 78.39 | -776.348 | 8.78 | -14.44 |

Data presented is for the analogous compound 6-amino-2-mercapto-3H-pyrimidin-4-one and is for illustrative purposes. dntb.gov.ua

As the data indicates, an increase in the dielectric constant of the solvent leads to a decrease in the total energy of the molecule, suggesting greater stabilization in polar solvents. dntb.gov.ua Concurrently, the dipole moment increases significantly from the gas phase to the solvated phase, indicating a greater charge separation within the molecule induced by the polar environment. dntb.gov.ua The solvation energy becomes more negative as solvent polarity increases, which signifies a more favorable interaction between the solute and the solvent. dntb.gov.ua

For this compound, a similar trend would be anticipated. The amino group and the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding with protic solvents like water and ethanol, leading to strong solute-solvent interactions. The isopropyl group, being nonpolar, would have less favorable interactions with polar solvents. COSMO-RS would be able to quantify these interactions—including electrostatic, hydrogen bonding, and van der Waals forces—to provide a detailed picture of the compound's behavior in different solvent environments. nih.gov Such computational screening is invaluable in chemical process design, for example, in selecting optimal solvents for synthesis, purification, or formulation of this compound and its derivatives. researchgate.net

Biological Activity and Pharmacological Investigations

Mechanisms of Action at the Molecular and Cellular Level

The primary mechanism through which the 6-isopropylpyrimidin-4-amine scaffold demonstrates its biological relevance is by serving as a foundational element for molecules that target and modulate key cellular enzymes and pathways.

Derivatives of this compound are also utilized in the development of Janus kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. The pyrimidine (B1678525) structure serves as a core scaffold for these inhibitors.

| Precursor Compound | Resulting Inhibitor Class | Target Enzyme(s) |

| This compound | Thiazole Derivatives | RAD51 |

| 2-chloro-6-isopropylpyrimidin-4-amine | Pyrimidine Derivatives | Janus Kinases (JAKs) |

Current scientific literature does not provide evidence to suggest that this compound directly acts as an agonist for the Histamine (B1213489) H3 receptor. Research in this area has focused on other classes of compounds.

The involvement of this compound in the synthesis of RAD51 inhibitors directly implicates it in the interference with DNA repair mechanisms. RAD51 is essential for repairing DNA double-strand breaks through homologous recombination. Inhibition of this protein can lead to genomic instability and cell death, a mechanism that is particularly relevant in cancer therapy. The compounds derived from this compound contribute to the disruption of this vital cellular process.

Anticancer Potential and Mechanisms

The anticancer potential of this compound is primarily understood through the lens of the broader family of pyrimidine derivatives and the specific anticancer agents synthesized from it. Pyrimidines are a cornerstone in the development of anticancer drugs due to their structural similarity to the nucleobases of DNA and RNA.

While direct studies on the anti-proliferative effects of this compound are not available, numerous pyrimidine derivatives have demonstrated significant activity against a range of cancer cell lines. The rationale for using this compound in the synthesis of anticancer agents, such as RAD51 inhibitors, is to generate molecules that can effectively halt the proliferation of cancer cells. For instance, the inhibition of DNA repair mechanisms by RAD51 inhibitors can be particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA mutations.

Impact on Microtubule Depolymerization

There is no available scientific literature that specifically investigates the impact of this compound on microtubule depolymerization. Microtubule dynamics are a critical target in cancer chemotherapy, with agents that disrupt microtubule polymerization or depolymerization often exhibiting potent antitumor activity. nih.gov Assays to determine such effects typically involve measuring the polymerization of purified tubulin in the presence of the test compound. nih.govcytoskeleton.comsigmaaldrich.comcytoskeleton.commaxanim.com However, no such studies have been published for this compound.

Circumvention of Drug Resistance Mechanisms (e.g., Pgp, βIII-tubulin)

No research has been published detailing the ability of this compound to circumvent drug resistance mechanisms such as those mediated by P-glycoprotein (Pgp) or the expression of βIII-tubulin. Pgp is an efflux pump that can remove chemotherapeutic agents from cancer cells, leading to multidrug resistance. nih.govnih.govmdpi.complos.orgmdpi.com The overexpression of βIII-tubulin has also been linked to resistance to taxane-based chemotherapy. nih.govnih.govmdpi.com Screening for compounds that can inhibit Pgp or are unaffected by its presence is a common strategy to overcome this resistance. nih.govnih.govplos.orgmdpi.com There is no evidence to suggest that this compound has been evaluated in this context.

Antimicrobial and Antiviral Activities

Inhibition of Nitric Oxide Production in Immune Cells

There is a lack of published data on the effect of this compound on nitric oxide (NO) production in immune cells. Nitric oxide is a signaling molecule with diverse roles in the immune system, and its production by nitric oxide synthases (NOS) can be a target for anti-inflammatory therapies. nih.govanalis.com.my Assays to screen for inhibitors of NOS activity are well-established. bioassaysys.comresearchgate.net However, this compound has not been reported in the literature as having been tested for such activity.

Activity against Specific Pathogens (e.g., Herpes, Picorna, Pox viruses)

While some pyrimidine derivatives have been investigated for their antiviral properties, there is no specific information available regarding the activity of this compound against Herpes, Picorna, or Pox viruses. Research in this area involves screening compounds for their ability to inhibit viral replication in cell culture. nih.govnih.govnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.commhmedical.comwikipedia.orgbiorxiv.org For instance, a study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines showed inhibitory effects on the replication of herpes viruses. nih.gov However, similar studies for this compound have not been documented.

Pharmacological Evaluation and Drug Development Potential

Binding Affinity Studies (e.g., [³H]NAMH displacement assay)

There are no publicly accessible records of binding affinity studies, such as the [³H]NAMH displacement assay, having been performed for this compound. Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a compound for a specific receptor or binding site. nih.govnih.gov The absence of such data for this compound indicates that its potential interactions with specific molecular targets have not been characterized through this method.

Potency and Intrinsic Activity Determination (e.g., CRE-driven luciferase reporter gene assay)

Currently, there is a lack of publicly available scientific literature detailing the potency and intrinsic activity of this compound as determined by a CRE-driven luciferase reporter gene assay. While this assay is a standard method for evaluating the impact of compounds on the cyclic AMP (cAMP) signaling pathway, specific data for this compound has not been reported in the accessible domain.

The CRE-driven luciferase reporter gene assay is a powerful tool for screening compounds that modulate G-protein coupled receptors (GPCRs) which, upon activation, can lead to the production of cAMP. This second messenger then activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter region of specific genes, driving the expression of a reporter gene, such as luciferase. The resulting luminescence is a quantifiable measure of the compound's activity.

Without specific studies on this compound using this or similar assays, its efficacy (EC₅₀) and maximal effect (Eₘₐₓ) in modulating this pathway remain uncharacterized.

Structure-Activity Relationships (SAR) for Enhanced Biological Activity

Detailed structure-activity relationship (SAR) studies specifically focused on this compound and its analogs to enhance a particular biological activity are not currently available in the public scientific literature. SAR studies are crucial in medicinal chemistry for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure.

For the broader class of pyrimidin-4-amine derivatives, SAR studies have been conducted in various therapeutic areas. These studies typically explore how modifications at different positions of the pyrimidine ring and the amine substituent influence biological activity. For instance, alterations to the substituent at the 6-position, such as the isopropyl group in the compound of interest, can significantly impact target binding and pharmacological effect. Similarly, substitutions at other positions on the pyrimidine core can modulate factors like solubility, metabolic stability, and target affinity.

Advanced Applications in Materials Science and Medicinal Chemistry

Building Blocks for Complex Pyrimidine (B1678525) Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and 6-Isopropylpyrimidin-4-amine serves as a valuable building block for synthesizing more complex and targeted therapeutic agents. The chemical structure of pyrimidines allows for functional modifications at multiple positions (2, 4, 5, and 6), enabling the creation of vast libraries of derivatives with diverse pharmacological activities. The synthesis of these complex molecules often involves multi-component reactions where a simple pyrimidine derivative is a key starting material.

Researchers utilize the amine group and the reactive sites on the pyrimidine ring of this compound to append other molecular fragments, leading to novel compounds. This strategy is central to the development of kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives of 4-aminopyrimidine (B60600) have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that are often deregulated in cancer. The synthesis of such complex inhibitors demonstrates how a basic pyrimidine structure can be elaborated into a highly specific drug candidate.

| Base Scaffold | Therapeutic Target Class | Significance |

|---|---|---|

| 4-Aminopyrimidine | Protein Kinases (e.g., Akt, CDK4/6) | Forms the core structure for developing targeted cancer therapies by inhibiting enzymes crucial for tumor growth. |

| Pyrimidine Core | Central Nervous System (CNS) Receptors | Serves as a synthon for agents acting on serotonin, adenosine, and other CNS receptors, with potential applications in treating neurological disorders. |

Future Research Directions and Challenges

Elucidation of Undetermined Molecular Targets and Pathways

A significant hurdle in the therapeutic development of 6-isopropylpyrimidin-4-amine derivatives is the complete characterization of their molecular targets and the pathways they modulate. While the broader class of pyrimidine (B1678525) derivatives has been shown to interact with a variety of biological targets, the specific interactions of the this compound scaffold are not fully understood. Future research will need to focus on identifying and validating these targets to better understand the mechanism of action and potential therapeutic applications.

Derivatives of the closely related N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1) in complex with UAF1 (USP1-associated factor 1). nih.gov This complex is a known regulator of the DNA damage response, making it a promising target for anticancer therapies. nih.gov Similarly, N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown inhibitory activity against NF-κB inducing kinase (NIK), a key player in the immune response, suggesting potential applications in treating inflammatory diseases like psoriasis.

Molecular docking studies have been employed to explore the binding of pyrimidine derivatives to various protein targets. For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been investigated as potential inhibitors of cyclin-dependent kinases CDK2, CDK4, and CDK6, which are crucial for cell cycle regulation and are implicated in cancer. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been docked against the epidermal growth factor receptor (EGFR), another well-known anticancer target. nih.gov These computational approaches can guide the design of new this compound derivatives with enhanced selectivity and potency for specific molecular targets.

Future research should, therefore, involve a combination of high-throughput screening, proteomic profiling, and computational modeling to map the interactome of this compound and its analogs. This will not only reveal novel therapeutic targets but also provide a deeper understanding of the compound's polypharmacology, which could be leveraged for multi-targeted therapies.

Table 1: Potential Molecular Targets for this compound Derivatives Based on Analogous Structures

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Deubiquitinating Enzymes | USP1/UAF1 Complex | Cancer |

| Kinases | NIK, CDK2/4/6, EGFR, ALK | Inflammation, Cancer |

| Histone Deacetylases | HDACs | Cancer |

| Dipeptidyl Peptidase-4 | DPP-4 | Diabetes |

Development of Cost-Efficient and Environmentally Benign Synthetic Routes

The advancement of this compound derivatives from laboratory-scale synthesis to industrial production necessitates the development of cost-effective and environmentally sustainable synthetic methodologies. Traditional methods for synthesizing pyrimidine derivatives often involve harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant chemical waste.

Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to reduce the environmental impact of chemical processes. For the synthesis of pyrimidine derivatives, several eco-friendly approaches have been explored. These include the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts. For example, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using palladium-catalyzed Buchwald-Hartwig amination, which offers a versatile method for forming C-N bonds.

Future research in this area should focus on one-pot, multi-component reactions that can construct the pyrimidine core and introduce the desired functional groups in a single step. The use of solid-supported catalysts and flow chemistry techniques could also streamline the synthesis, reduce waste, and improve scalability. The development of synthetic routes that utilize readily available and inexpensive starting materials will be crucial for the economic viability of any future therapeutic agents derived from this compound.

Further Exploration of Structure-Activity-Toxicity Relationships

A deep understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is fundamental for the rational design of safe and effective drugs. For this compound derivatives, this involves systematically modifying the chemical structure and evaluating the impact on biological activity and toxicity.

Numerous studies on related pyrimidine derivatives have provided valuable insights into their SAR. For instance, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors has demonstrated a strong correlation between their inhibitory potency and their anticancer activity in non-small cell lung cancer cells. nih.gov Similarly, SAR studies of pyrimidine-4-carboxamides have led to the identification of potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids.

Quantitative structure-activity relationship (QSAR) and molecular docking studies are powerful computational tools for elucidating SAR. nih.govnih.govsemanticscholar.org These methods can identify key structural features that are essential for biological activity and can predict the activity of novel compounds before they are synthesized. For example, molecular docking studies of 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives have suggested their potential as inhibitors of histone deacetylase 2 (HDAC2), an important target in cancer therapy. semanticscholar.org

Future efforts in this area should involve the generation of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. This will allow for the development of robust SAR and STR models that can guide the optimization of lead compounds with improved potency, selectivity, and safety profiles. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can also be integrated into the design process to identify and mitigate potential liabilities early in development. unar.ac.id

Table 2: Key Structural Modifications and Their Potential Impact on the Activity of Pyrimidine Derivatives

| Structural Position | Modification | Potential Impact |

| C2-position | Introduction of aryl or heteroaryl groups | Modulation of kinase inhibitory activity |

| C4-amino group | N-alkylation or N-arylation | Alteration of binding affinity and selectivity |

| C5-position | Substitution with halogens or small alkyl groups | Influence on metabolic stability and potency |

| C6-isopropyl group | Variation of alkyl substituent size and branching | Impact on steric interactions and target binding |

Clinical Translation and Therapeutic Development of this compound Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinically effective therapies. The journey from a lead compound to a marketed drug is long, complex, and fraught with challenges. For derivatives of this compound, this will require a multidisciplinary approach that integrates chemistry, biology, pharmacology, and clinical science.

While specific derivatives of this compound have not yet entered clinical trials, the broader class of pyrimidine-based drugs has seen significant success. For example, several pyrimidine derivatives are used as anticancer agents, antivirals, and antibacterials. The development of 2,4-pyrimidinediamine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers highlights the potential of this scaffold in oncology.

The preclinical development of this compound derivatives will involve extensive in vitro and in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties. This includes assessing their activity in relevant disease models, determining their metabolic stability and bioavailability, and conducting comprehensive toxicology studies.

Navigating the regulatory landscape is another critical aspect of clinical translation. This involves conducting studies in compliance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards and submitting comprehensive data to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Future success in the clinical development of this compound derivatives will depend on a number of factors, including the identification of a clear clinical need, the demonstration of a favorable risk-benefit profile, and the establishment of a robust intellectual property position. Collaboration between academic researchers, pharmaceutical companies, and clinicians will be essential to overcome the challenges of drug development and bring new therapies to patients.

常见问题

Q. What methodologies elucidate the compound’s role in modulating enzyme kinetics?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with varying concentrations of this compound. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Validate results with isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。